molecular formula C21H18ClNO2 B12588481 5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-94-8

5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide

Cat. No.: B12588481
CAS No.: 648923-94-8
M. Wt: 351.8 g/mol
InChI Key: SAITWDQZKNHTCF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 3’-methyl[1,1’-biphenyl]-3-ylmethanol.

    Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using a suitable alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.

    Amidation: The ester is then converted to the corresponding amide by reacting it with 3’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for alkoxy substitution.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.

    Substitution: Formation of 5-amino-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The biphenyl moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    5-Chloro-2-hydroxy-N-[(3’-methylphenyl)methyl]benzamide: Similar structure but without the biphenyl moiety.

    2-Hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar structure but without the chloro group.

Uniqueness

The presence of both the chloro and hydroxy groups, along with the biphenyl moiety, makes 5-Chloro-2-hydroxy-N-[(3’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide unique

Properties

CAS No.

648923-94-8

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(3-methylphenyl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H18ClNO2/c1-14-4-2-6-16(10-14)17-7-3-5-15(11-17)13-23-21(25)19-12-18(22)8-9-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

SAITWDQZKNHTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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